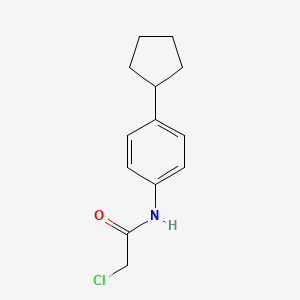
2-Chloro-N-(4-cyclopentylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-cyclopentylphenyl)acetamide is an organic compound with a molecular formula of C14H18ClNO It is a member of the acetamide family, characterized by the presence of a chlorine atom and a cyclopentyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyclopentylphenyl)acetamide typically involves the reaction of 4-cyclopentylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-cyclopentylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
2-Chloro-N-(4-cyclopentylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-cyclopentylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-ethoxyphenyl)acetamide
- 2-Chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-(4-cyclopentylphenyl)acetamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
85603-01-6 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
2-chloro-N-(4-cyclopentylphenyl)acetamide |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15-12-7-5-11(6-8-12)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
Clé InChI |
CSWHXUXFBXCCFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


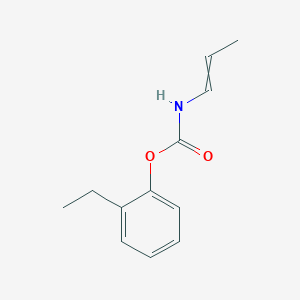
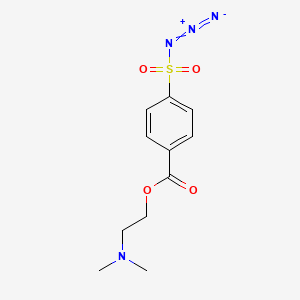
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
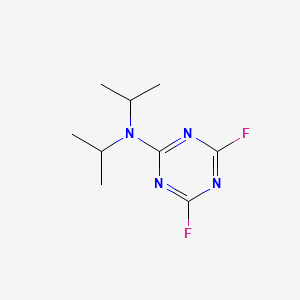
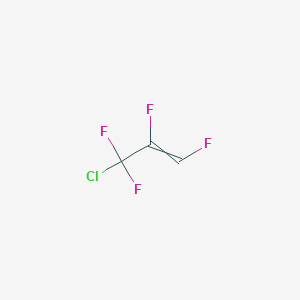

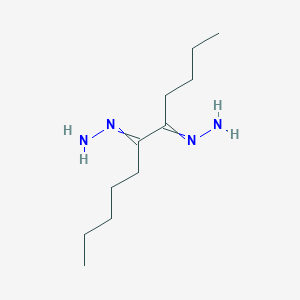
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
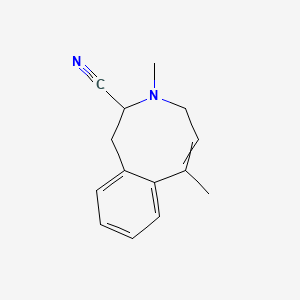
phosphanium nitrate](/img/structure/B14404823.png)
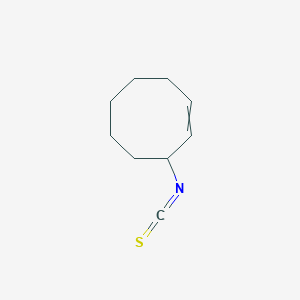
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
